1-(4-Chlorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione
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Overview
Description
1-(4-Chlorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione is a synthetic organic compound characterized by its azolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione typically involves the reaction of 4-chlorophenyl isocyanate with 2-methoxyaniline under controlled conditions. The reaction proceeds through the formation of an intermediate urea derivative, which cyclizes to form the azolidine-2,5-dione ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-2-methyl-2-propen-1-one
- 1-(4-Chlorophenyl)-2-(formylamino)-2-(triphenylphosphonio)ethylenethiolate
- 1-(2-Chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane
Uniqueness: 1-(4-Chlorophenyl)-3-[(2-methoxyphenyl)amino]azolidine-2,5-dione is unique due to its azolidine-2,5-dione core structure, which imparts specific chemical and biological properties. Its combination of a chloro-substituted phenyl ring and a methoxy-substituted phenyl ring further distinguishes it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C17H15ClN2O3 |
---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(2-methoxyanilino)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H15ClN2O3/c1-23-15-5-3-2-4-13(15)19-14-10-16(21)20(17(14)22)12-8-6-11(18)7-9-12/h2-9,14,19H,10H2,1H3 |
InChI Key |
NADLCDZUQFHPGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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